N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the annulation of the pyrazole ring to the pyrimidine ring. This can be achieved through various synthetic routes, including the reaction of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory properties and have been explored for their anticancer potential.
Uniqueness
N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for therapeutic research .
Biological Activity
N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N6. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.
Structural Features
Feature | Description |
---|---|
Molecular Weight | 342.39 g/mol |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O |
InChI Key | COGYOLZVCQRYIJ-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives that function as epidermal growth factor receptor inhibitors (EGFRIs). Among these, this compound demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it targets the ATP-binding site of the EGFR, disrupting downstream signaling pathways involved in cell growth and survival .
Kinase Inhibition
In addition to EGFR inhibition, related pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of casein kinase 1 (CK1), which is implicated in various cancers and neurodegenerative diseases. A notable derivative showed an IC50 value of 78 nM against CK1 .
Summary of Biological Activities
Activity Type | Target | IC50 Value |
---|---|---|
Anti-proliferative | A549 (lung cancer) | 8.21 µM |
Anti-proliferative | HCT-116 (colon cancer) | 19.56 µM |
CK1 Inhibition | CK1 | 78 nM |
Study on EGFR Inhibition
In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was noted for its potent activity against both wild-type and mutant EGFR (IC50 = 0.016 µM for wild-type and IC50 = 0.236 µM for mutant EGFR). This highlights the potential of these compounds in treating resistant forms of cancer .
Study on CK1 Inhibition
Another investigation focused on the development of CK1 inhibitors revealed that N~6~-phenyl derivatives exhibited significant inhibition at nanomolar concentrations. This study emphasized the therapeutic potential of targeting CK1 in cancer treatment .
Properties
Molecular Formula |
C23H19N7 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-N,1-diphenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H19N7/c1-3-9-18(10-4-1)27-21-20-16-26-30(19-11-5-2-6-12-19)22(20)29-23(28-21)25-15-17-8-7-13-24-14-17/h1-14,16H,15H2,(H2,25,27,28,29) |
InChI Key |
MIBUHVMWHIDHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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